4-Bromopiperidine-1-carbonyl chloride
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Overview
Description
4-Bromopiperidine-1-carbonyl chloride is a chemical compound with the molecular formula C6H9BrClNO. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both bromine and carbonyl chloride functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-bromopiperidine with phosgene (COCl2) under controlled conditions to form the desired product .
Industrial Production Methods: In an industrial setting, the production of 4-Bromopiperidine-1-carbonyl chloride may involve large-scale bromination and chlorination processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of protective equipment and safety protocols is essential due to the hazardous nature of the reagents involved .
Chemical Reactions Analysis
Types of Reactions: 4-Bromopiperidine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are common nucleophiles used in substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Organic solvents like dichloromethane and tetrahydrofuran are commonly used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products such as 4-aminopiperidine derivatives or 4-thiopiperidine derivatives can be formed.
Hydrolysis Product: 4-Bromopiperidine-1-carboxylic acid.
Scientific Research Applications
4-Bromopiperidine-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromopiperidine-1-carbonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity makes it useful in the synthesis of bioactive compounds .
Comparison with Similar Compounds
- 4-Chloropiperidine-1-carbonyl chloride
- 4-Fluoropiperidine-1-carbonyl chloride
- 4-Iodopiperidine-1-carbonyl chloride
Comparison: 4-Bromopiperidine-1-carbonyl chloride is unique due to the presence of the bromine atom, which can influence its reactivity and the types of reactions it undergoes. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different reactivity patterns and selectivity in chemical reactions .
Properties
IUPAC Name |
4-bromopiperidine-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrClNO/c7-5-1-3-9(4-2-5)6(8)10/h5H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMDVPYQUGXVFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1Br)C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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